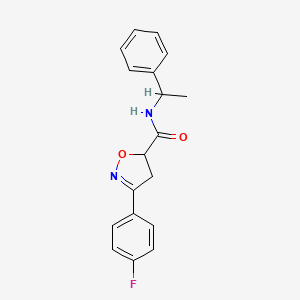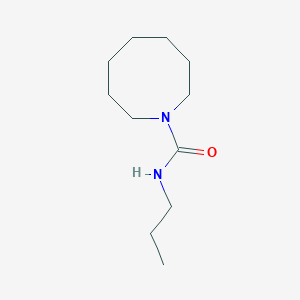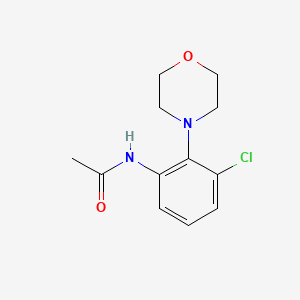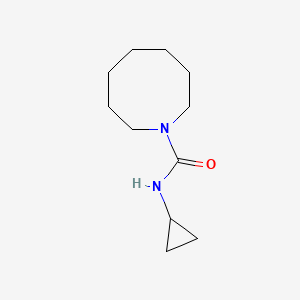
N-cyclopropylazocane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropylazocane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a combination of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP), which has been shown to enhance remineralization and reduce demineralization of tooth enamel.
Mecanismo De Acción
The mechanism of action of N-cyclopropylazocane-1-carboxamide involves the formation of a stable complex between CPP and ACP, which can bind to tooth enamel and provide a source of calcium and phosphate ions for remineralization. CPP also has the ability to bind to oral bacteria, preventing their attachment to tooth surfaces and reducing their ability to produce acid. Additionally, N-cyclopropylazocane-1-carboxamide can promote the formation of a protective layer on tooth surfaces, which can further prevent demineralization and promote remineralization.
Biochemical and Physiological Effects:
N-cyclopropylazocane-1-carboxamide has been shown to have a number of biochemical and physiological effects in the oral cavity. These include the promotion of remineralization and the inhibition of demineralization, as well as the reduction of bacterial attachment and acid production. Additionally, N-cyclopropylazocane-1-carboxamide has been shown to have a positive effect on the mechanical properties of enamel, increasing its resistance to wear and erosion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropylazocane-1-carboxamide in lab experiments is its ability to promote remineralization and inhibit demineralization of tooth enamel, making it a valuable tool for studying dental caries. Additionally, N-cyclopropylazocane-1-carboxamide is relatively easy to synthesize and can be readily incorporated into experimental protocols. However, one limitation of N-cyclopropylazocane-1-carboxamide is its potential for variability in composition and stability, which can affect its efficacy in experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropylazocane-1-carboxamide. One area of interest is the optimization of the N-cyclopropylazocane-1-carboxamide complex, including the development of new synthesis methods and the investigation of alternative sources of CPP and ACP. Additionally, further studies are needed to elucidate the mechanisms of action of N-cyclopropylazocane-1-carboxamide and its potential for use in other oral health applications, such as the treatment of periodontal disease. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-cyclopropylazocane-1-carboxamide in human subjects, particularly in the context of long-term use.
Métodos De Síntesis
N-cyclopropylazocane-1-carboxamide is synthesized by combining CPP and ACP in a specific ratio. CPP is derived from casein, a protein found in milk, and is composed of a sequence of amino acids that can bind to calcium ions. ACP is a non-crystalline form of calcium phosphate that can be stabilized in solution by the addition of certain ions. The synthesis of N-cyclopropylazocane-1-carboxamide involves the addition of calcium and phosphate ions to a solution containing CPP, resulting in the formation of a stable complex.
Aplicaciones Científicas De Investigación
N-cyclopropylazocane-1-carboxamide has been extensively studied for its potential in preventing and treating dental caries. In vitro studies have shown that N-cyclopropylazocane-1-carboxamide can enhance remineralization of enamel and inhibit the progression of caries. In vivo studies have also demonstrated the efficacy of N-cyclopropylazocane-1-carboxamide in reducing the incidence and severity of caries in both animal and human subjects. Furthermore, N-cyclopropylazocane-1-carboxamide has been investigated for its potential in treating dentin hypersensitivity, as well as its antimicrobial properties against oral pathogens.
Propiedades
IUPAC Name |
N-cyclopropylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-10-6-7-10)13-8-4-2-1-3-5-9-13/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJBUGMSLPXNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylazocane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
![2,6-difluoro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]benzamide](/img/structure/B7460746.png)
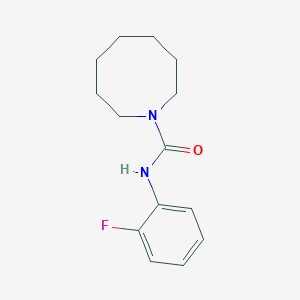
![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)
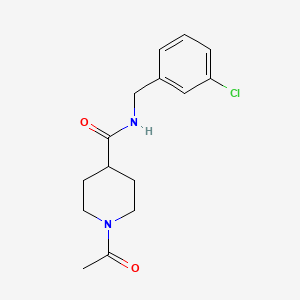

![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![2-[3-Methyl-4-(propanoylamino)phenoxy]acetic acid](/img/structure/B7460786.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)
